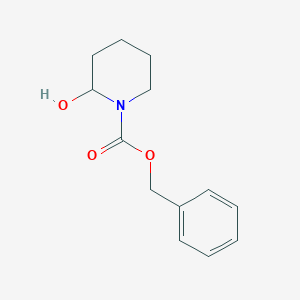

Benzyl 2-hydroxypiperidine-1-carboxylate

Description

Contextual Significance within Piperidine (B6355638) Alkaloid Synthesis and Analogues

The piperidine structural motif is a ubiquitous feature in a vast array of naturally occurring alkaloids, many of which exhibit potent biological activities. Consequently, the development of synthetic strategies to access these complex molecules is a major focus of modern organic synthesis. Benzyl (B1604629) 2-hydroxypiperidine-1-carboxylate serves as a crucial chiral precursor for the stereoselective synthesis of various piperidine alkaloids.

Research has highlighted its application in the asymmetric construction of alkaloids such as pelletierine, sedridine, myrtine, and lasubine. lookchem.com The defined stereochemistry at the 2-position of the piperidine ring is instrumental in controlling the stereochemical outcome of subsequent synthetic transformations. The Cbz-protected nitrogen allows for a wide range of chemical manipulations to be performed on the rest of the molecule without undesired side reactions at the nitrogen atom. Following the construction of the core alkaloid skeleton, the benzyl protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine characteristic of many piperidine alkaloids. This strategic use of Benzyl 2-hydroxypiperidine-1-carboxylate allows for the efficient and controlled synthesis of complex natural products and their analogues for further biological evaluation.

Strategic Importance as an N-Protected Hydroxylated Heterocyclic Building Block

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly in the construction of pharmaceuticals and other biologically active molecules. nih.gov Among these, N-protected hydroxylated heterocycles are of particular strategic importance due to their bifunctional nature. The protecting group on the nitrogen atom, in this case, the Carboxybenzyl (Cbz or Z) group, serves several critical functions. It deactivates the otherwise reactive secondary amine, preventing it from interfering with subsequent reactions, and it can also influence the stereochemical course of reactions at adjacent centers.

The hydroxyl group provides a handle for further functionalization, such as oxidation to a ketone, etherification, or displacement reactions. The combination of a protected nitrogen and a hydroxyl group on the same small, ring-based molecule makes this compound a powerful tool for medicinal chemists and synthetic organic chemists. It allows for the stepwise and controlled introduction of molecular complexity, a key consideration in the design and synthesis of novel compounds. The commercial availability of this compound, identified by its CAS number 69622-67-9, further underscores its role as a readily accessible and valuable synthetic intermediate. lookchem.comechemi.comarctomsci.com

Physicochemical Properties of this compound and a Related Isomer

While specific experimental data for the boiling point and density of this compound is not widely reported in publicly available literature, the properties of its well-documented isomer, Benzyl 4-hydroxy-1-piperidinecarboxylate, can provide a useful reference point.

| Property | This compound | Benzyl 4-hydroxy-1-piperidinecarboxylate (Isomer Reference) |

| CAS Number | 69622-67-9 lookchem.comechemi.com | 95798-23-5 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₇NO₃ lookchem.comechemi.com | C₁₃H₁₇NO₃ sigmaaldrich.com |

| Molecular Weight | 235.28 g/mol echemi.com | 235.28 g/mol sigmaaldrich.com |

| Boiling Point | Data not readily available | 167 °C / 0.2 mmHg (lit.) sigmaaldrich.com |

| Density | Data not readily available | 1.554 g/mL at 25 °C (lit.) sigmaaldrich.com |

Overview of Contemporary Research Avenues for 2-Hydroxypiperidine Derivatives

Current research continues to explore the synthetic utility and potential applications of 2-hydroxypiperidine derivatives. One significant area of investigation is their use in multicomponent reactions. For instance, N,O-acetals derived from compounds like this compound are valuable substrates in copper-catalyzed Ugi-type reactions for the synthesis of piperidinyl 2-carboxamides. lookchem.com This highlights the unique reactivity of the 2-hydroxy-N-protected piperidine system.

Furthermore, the broader class of hydroxypiperidine derivatives is a fertile ground for the development of new therapeutic agents. For example, various hydroxypiperidine analogues have been synthesized and evaluated for their affinity for the dopamine (B1211576) transporter, with potential applications as treatments for cocaine addiction. Other research focuses on the development of novel 2-piperidone (B129406) derivatives for the inhibition of β-amyloid aggregation and neuroinflammation, which are implicated in Alzheimer's disease. bldpharm.com The asymmetric synthesis of these chiral building blocks is also a key research focus, with chemoenzymatic methods being developed to produce enantiomerically pure hydroxypiperidines for use as chiral ligands and in the synthesis of complex molecules. mdpi.comnih.gov These diverse research efforts underscore the continued importance of hydroxypiperidine scaffolds, and by extension, versatile precursors like this compound, in advancing both synthetic methodology and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHBQZYPXJJJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-67-9 | |

| Record name | 2-hydroxy-piperidine-1-carboxylic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of Benzyl 2 Hydroxypiperidine 1 Carboxylate

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in Benzyl (B1604629) 2-hydroxypiperidine-1-carboxylate is a key site for various chemical modifications, including oxidation, acylation, and etherification.

The secondary alcohol of Benzyl 2-hydroxypiperidine-1-carboxylate can be readily oxidized to the corresponding ketone, Benzyl 2-oxopiperidine-1-carboxylate. This transformation is a fundamental process in organic synthesis. A variety of modern, mild oxidizing agents are suitable for this purpose, offering high chemoselectivity and preserving the N-Cbz protecting group. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

Commonly employed methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The Swern oxidation utilizes a complex of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). wikipedia.orgyoutube.comorganic-chemistry.org This method is known for its mild reaction conditions, typically conducted at low temperatures (e.g., -78 °C), which helps to avoid side reactions. wikipedia.orgyoutube.comorganic-chemistry.org

The Dess-Martin periodinane oxidation is another highly effective method that employs a hypervalent iodine reagent. wikipedia.orgwikipedia.org It is favored for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature. wikipedia.orgwikipedia.org The reaction is generally performed in chlorinated solvents like dichloromethane. wikipedia.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Typical Reaction Conditions | Key Features |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine, CH₂Cl₂, -78 °C to RT | Mild conditions, avoids over-oxidation. wikipedia.orgyoutube.comorganic-chemistry.org |

| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, Room Temperature | Neutral pH, short reaction times, high yields. wikipedia.orgwikipedia.orgorganic-chemistry.org |

| Pyridinium (B92312) Chlorochromate (PCC) | PCC, CH₂Cl₂, Room Temperature | A chromium-based reagent, effective but raises environmental concerns. |

| Tempo-based Oxidations | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl with a co-oxidant (e.g., NaOCl) | Catalytic, selective for primary and secondary alcohols. |

Acylation and Derivatization at the Hydroxyl Group

The hydroxyl group can be derivatized through acylation to form esters. This reaction is typically achieved by treating the alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This derivatization is useful for protecting the hydroxyl group or for introducing specific functionalities into the molecule.

Etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis. francis-press.comwikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com Strong bases such as sodium hydride (NaH) are commonly used to generate the alkoxide. youtube.comtcichemicals.com The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups at the 2-position of the piperidine (B6355638) ring. The reaction is generally effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Reactions of the Carbamate (B1207046) Functional Group

The benzyl carbamate (N-Cbz) group is a widely used amine protecting group that exhibits distinct reactivity, particularly under hydrolytic and reductive conditions.

The N-Cbz group is notably stable under many acidic and basic conditions, which makes direct hydrolysis challenging. total-synthesis.com The most common method for the cleavage of the Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The process results in the cleavage of the benzylic C-O bond, releasing toluene (B28343) and the free carbamic acid, which readily decarboxylates to yield the unprotected secondary amine, 2-hydroxypiperidine. total-synthesis.com Transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) can also be employed. total-synthesis.com While resistant to typical hydrolysis, harsh acidic conditions, such as with HBr in acetic acid, can also lead to the cleavage of the Cbz group. ru.nl

Table 2: Conditions for the Deprotection of the N-Cbz Group

| Method | Reagents and Conditions | Products | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., MeOH, EtOH) | 2-Hydroxypiperidine, Toluene, CO₂ | A very common and clean method. total-synthesis.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Solvent (e.g., MeOH) | 2-Hydroxypiperidine, Toluene, CO₂ | An alternative to using H₂ gas. total-synthesis.com |

| Acidolysis | HBr in Acetic Acid | 2-Hydroxypiperidine, Benzyl bromide, CO₂ | Harsher conditions, less common. ru.nl |

Reductive Transformations of the Carboxylate Group

The carbamate functional group can undergo reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.comorganic-chemistry.org The reduction of a carbamate typically leads to the corresponding N-methylated amine. stackexchange.com In the case of this compound, treatment with LiAlH₄ would be expected to reduce the carbonyl group of the carbamate and cleave the benzyl ether linkage, ultimately yielding N-methyl-2-hydroxypiperidine. This transformation provides a route to N-alkylated piperidine derivatives.

Nucleophilic Substitution Reactions at the Benzylic Position

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its general stability and, more importantly, its susceptibility to cleavage under specific, mild conditions. The removal of the Cbz group from this compound involves reactions targeting the benzylic position, most commonly through catalytic hydrogenation.

This deprotection is a form of hydrogenolysis, where the carbon-oxygen bond of the benzyl group is cleaved by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds efficiently under neutral conditions, yielding the unprotected 2-hydroxypiperidine, toluene, and carbon dioxide as byproducts. This method is highly chemoselective; other functional groups like esters, and in many cases, even benzyl ethers, can remain intact under these conditions.

Alternative methods for Cbz cleavage that are compatible with functionalities sensitive to hydrogenation have also been developed. These can include the use of strong acids or Lewis acids like trimethylsilyl (B98337) iodide (TMSI), which facilitate the cleavage of the carbamate. Additionally, nucleophilic deprotection protocols, for instance using 2-mercaptoethanol (B42355), offer another pathway for removing the Cbz group under non-reductive conditions.

Table 1: Selected Methods for Cbz Deprotection (Nucleophilic Substitution/Cleavage)

| Method | Reagents & Conditions | Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | 2-Hydroxypiperidine, Toluene, CO₂ | Standard, highly efficient, and clean method. |

| Lewis Acid-Mediated | Trimethylsilyl iodide (TMSI) | Silylated intermediate, then 2-Hydroxypiperidine | Useful when hydrogenation is not viable. |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | 2-Hydroxypiperidine, Toluene, CO₂ | Avoids the use of pressurized hydrogen gas. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | 2-Hydroxypiperidine | Suitable for substrates with functionalities sensitive to hydrogenolysis or strong acids. |

Transformations Involving the Piperidine Ring System

The piperidine ring of this compound is a versatile scaffold for introducing further chemical complexity and diversity. The presence of the hydroxyl group at C2 provides a handle for directing stereoselective reactions and enables a wide array of modifications at various positions around the ring.

Stereoselective Ring Functionalization

The stereoselective functionalization of the piperidine ring is crucial for the synthesis of enantiomerically pure and biologically active compounds. The existing stereocenter at the C2 position (bearing the hydroxyl group) can influence the stereochemical outcome of subsequent reactions. For instance, iridium(III)-catalyzed processes have been used for the stereoselective synthesis of substituted piperidines through a sequence of hydroxyl oxidation followed by amination and imine reduction.

Gold-catalyzed annulation procedures have also been developed, allowing for the direct and stereoselective assembly of highly substituted piperidines from related precursors. Furthermore, palladium-catalyzed reactions, such as the 1,3-chirality transfer, have been successfully employed in the synthesis of specific enantiomers of substituted piperidines from allylic alcohol precursors. These advanced catalytic methods enable precise control over the introduction of new substituents onto the piperidine skeleton.

Modifications and Derivatizations at Various Ring Positions (e.g., introduction of amino, ethyl, fluorophenyl, ethynyl (B1212043) groups)

The core structure of this compound can be elaborated by introducing a variety of functional groups at different positions on the piperidine ring, leading to a library of valuable derivatives.

Amino Group: Amino functionalities can be incorporated to produce compounds like Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate. Such derivatives are synthesized from appropriate precursors and serve as building blocks for more complex molecules, including potential therapeutic agents. The introduction of an amino group often involves multi-step syntheses starting from a suitably functionalized piperidine core.

Ethyl Group: The introduction of alkyl groups such as ethyl can be achieved through various synthetic routes. For example, building blocks like Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride are used in syntheses where the ethyl group is part of an ester that can be further modified or retained in the final structure.

Fluorophenyl Group: Aryl groups, including substituted phenyl rings, are common additions. The synthesis of derivatives like Benzyl-4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate demonstrates the incorporation of a fluorophenyl moiety. This is typically achieved by reacting a piperidone precursor with a fluorophenyl-containing nucleophile or through cross-coupling reactions.

Ethynyl Group: Alkynyl groups, such as an ethynyl moiety, can be introduced to create compounds like Benzyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate. The addition of this group is often accomplished via the nucleophilic attack of an acetylide on a ketone precursor, providing a terminal alkyne that is highly useful for further transformations, such as click chemistry or Sonogashira coupling.

Table 2: Examples of Derivatization of the Piperidine Ring

| Derivative Name | Introduced Group | CAS Number | Reference |

|---|---|---|---|

| Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | Amino | 203503-30-4 | |

| Benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate | Amino | - | |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride | Ethyl (as part of ester) | 52763-21-0 | |

| Benzyl-4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate | Fluorophenylamino | - |

Ring Rearrangement and Expansion/Contraction Reactions

Ring rearrangement, expansion, or contraction reactions of the piperidine scaffold are less common but represent a powerful strategy for accessing different heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in the reviewed literature, related transformations highlight the possibilities. For instance, ring-opening of activated cyclic ammonium salts, followed by intramolecular cyclization, can lead to rearranged products. A one-pot, three-component reaction involving benzyne, 1,4-diazabicyclo[2.2.2]octane (DABCO), and a nucleophile can generate 1-ethyl-4-arylpiperazine derivatives through a mechanism involving zwitterion formation and subsequent ring-opening of the DABCO skeleton. Although this example pertains to piperazine (B1678402) synthesis, the principles of ring-opening and rearrangement could potentially be applied to piperidine systems under specific conditions.

Advanced Derivatives, Analogues, and Structural Diversification

Systematic Structure-Reactivity and Structure-Function Relationship Studies

The relationship between the molecular structure of benzyl (B1604629) hydroxypiperidine carboxylates and their chemical reactivity or biological function is a critical area of research. Modifications to the piperidine (B6355638) scaffold, such as the position of the hydroxyl group, the stereochemistry, and the introduction of other substituents, can profoundly influence the molecule's properties.

For instance, piperidine derivatives are key building blocks for a variety of neurologically active drugs and analgesics. nxydchem.com The synthesis of novel 4-(2-aminoethyl)piperidine scaffolds has been explored for developing σ1 receptor ligands with antiproliferative properties. nih.gov In these studies, the starting material, a benzyl 4-oxopiperidine-1-carboxylate, undergoes a series of transformations, including conjugate addition and homologation, to yield the target compounds. nih.gov The biological evaluation of these derivatives demonstrates that variations in the substitution pattern on both the piperidine nitrogen and the ring itself are directly responsible for differences in binding affinity and selectivity for the σ1 receptor. nih.gov The benzyl group on the nitrogen atom, in particular, is noted for its role in interacting with lipophilic pockets in biological targets. nih.gov

Synthesis and Characterization of Substituted Benzyl Hydroxypiperidine Carboxylates

The synthesis of substituted benzyl hydroxypiperidine carboxylates is a cornerstone of exploring the chemical space around this scaffold. This involves creating various isomers and introducing a wide range of functional groups to probe for desired properties.

The position of the hydroxyl group on the piperidine ring significantly affects the molecule's three-dimensional shape and reactivity. Synthetic routes have been developed for various positional isomers of benzyl hydroxypiperidine-1-carboxylate.

Benzyl 2-hydroxypiperidine-1-carboxylate : This compound represents the core subject, with its synthesis being a key step for further derivatization. bldpharm.com

Benzyl 3-hydroxypiperidine-1-carboxylate : This isomer is also a valuable synthetic intermediate. bldpharm.com Chiral versions, such as (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, are available and crucial for creating enantiomerically pure final products. nih.govepa.gov The synthesis can be achieved from 3-hydroxypiperidine (B146073) and benzyl chloroformate. google.com

Benzyl 4-hydroxypiperidine-1-carboxylate : This is perhaps the most commonly used isomer, often synthesized by protecting 4-hydroxypiperidine (B117109) with benzyl chloroformate in the presence of a base like N,N-diisopropylethylamine. prepchem.comsigmaaldrich.com The corresponding ketone, benzyl 4-oxopiperidine-1-carboxylate, is a versatile precursor for many derivatives. nih.gov

Controlling the stereochemistry is paramount. For example, four distinct synthetic strategies were evaluated to prepare a specific stereoisomer, (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, highlighting the importance and challenge of stereocontrol. rsc.org These strategies included asymmetric hydrogenation and the use of chiral pool starting materials. rsc.org

Table 1: Isomeric Forms of Benzyl Hydroxypiperidine-1-carboxylate

| Compound Name | CAS Number | Molecular Formula | Position of -OH | Reference |

|---|---|---|---|---|

| This compound | 69622-67-9 | C13H17NO3 | 2 | bldpharm.com |

| Benzyl 3-hydroxypiperidine-1-carboxylate | 95798-22-4 | C13H17NO3 | 3 | bldpharm.com |

| (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 | C13H17NO3 | 3 | nih.gov |

| Benzyl 4-hydroxypiperidine-1-carboxylate | 95798-23-5 | C13H17NO3 | 4 | prepchem.comsigmaaldrich.com |

To explore structure-activity relationships fully, chemists introduce a variety of functional groups onto the hydroxypiperidine scaffold. Benzyl 4-oxopiperidine-1-carboxylate is a particularly useful starting material for modifications at the 4-position. nih.govnih.gov

Amino Groups : The introduction of an amino group can impart basicity and hydrogen-bonding capabilities. For example, Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate has been synthesized as a building block. chemscene.com Synthetic approaches to chiral 4-amino-3-hydroxy piperidines are of significant pharmaceutical relevance. rsc.org The synthesis of Benzyl 4-(benzylamino)piperidine-1-carboxylate has also been reported, showcasing the addition of a protected secondary amine. rsc.org

Phenyl Groups : Phenyl groups can be introduced to increase lipophilicity and facilitate aromatic interactions. A key step in the synthesis of certain σ1 receptor ligands involves the conjugate addition of phenylboronic acid to a dihydropyridin-4-one intermediate, ultimately leading to a 2-phenylpiperidine (B1215205) scaffold. nih.gov

Other Functional Groups : The versatility of the piperidine ring allows for the introduction of a wide range of other groups. While specific examples for 4-ethyl and 3-ethynyl derivatives of the parent compound are less commonly detailed, general synthetic methods on the piperidine ring are well-established. For example, N-benzyl-4-piperidinecarbaldehyde can be synthesized from N-benzyl-4-piperidinecarboxylic acid derivatives, providing a handle for further functionalization. google.comgoogle.com

Table 2: Examples of Substituted Benzyl Hydroxypiperidine Carboxylates

| Substituent | Resulting Compound Name | Key Precursor | Reference |

|---|---|---|---|

| 4-Amino, 3-Hydroxy | Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate | N/A | chemscene.com |

| 4-Benzylamino | Benzyl 4-(benzylamino)piperidine-1-carboxylate | Benzyl 4-oxopiperidine-1-carboxylate | rsc.org |

| 2-Phenyl | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | nih.gov |

Design and Synthesis of Related N-Cbz Protected Heterocycles

The synthetic strategies applied to piperidines can be extended to other N-Cbz protected nitrogen-containing heterocycles, leading to the creation of novel analogues with potentially different pharmacological profiles.

Piperazine (B1678402) is another important heterocyclic scaffold in drug discovery. The synthesis of N-Cbz protected hydroxypiperazines follows similar principles to their piperidine counterparts. Typically, piperazine is mono-protected with a Cbz group, and then a hydroxyl group is introduced. The synthesis of 1-benzylpiperazine (B3395278) is a common starting point for creating N-substituted derivatives. orgsyn.org For instance, Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a known derivative where a hydroxyethyl (B10761427) side chain is present. glpbio.com

Pyrrolidine, a five-membered ring analogue of piperidine, is another key scaffold. The synthesis of N-Cbz protected hydroxypyrrolidines has been achieved through various methods, including the biocatalytic hydroxylation of N-Cbz-pyrrolidine. nih.govacs.org This method, using enzymes from Sphingomonas sp., can provide regio- and stereoselective access to (R)- or (S)-N-Cbz-3-hydroxypyrrolidine. nih.govacs.org Chemical methods, such as nitrogen-centered radical cyclizations, have also been employed to construct protected hydroxylated pyrrolidines. nih.gov Furthermore, derivatives of 4-oxopyrrolidine-1-carboxylate have been synthesized and evaluated as potential histone deacetylase inhibitors, showcasing the utility of this related scaffold. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Biology Research

Precursor in Natural Product Total Synthesis

The rigid, chiral scaffold of piperidine (B6355638) derivatives is a common motif in many naturally occurring alkaloids. Consequently, synthetic chemists frequently employ compounds like Benzyl (B1604629) 2-hydroxypiperidine-1-carboxylate as key building blocks to access these intricate structures.

Role as an Intermediate in the Synthesis of Complex Alkaloids (e.g., (+)-Vertine and (+)-Lythrine)

Benzyl 2-hydroxypiperidine-1-carboxylate serves as a crucial precursor in the synthesis of quinolizidine (B1214090) alkaloids, a class of natural products known for their significant biological activities. A notable synthetic study has focused on the preparation of (+)-Vertine and (+)-Lythrine, where a key intermediate is derived from the piperidine scaffold. atlantis-press.com The synthesis involves a multi-step sequence that begins with the protection of the piperidine nitrogen, followed by reduction and the addition of a silyl (B83357) enol ether to construct a more complex intermediate, benzyl-2-(1-methoxy-1,3-dioxobutan-2-yl)piperidine-1-carboxylate. atlantis-press.com This strategic use of the protected piperidine core highlights its importance in the convergent assembly of these complex natural products.

| Target Alkaloid | Intermediate Derived from Piperidine Scaffold | Synthetic Strategy |

| (+)-Vertine | Benzyl-2-(1-methoxy-1,3-dioxobutan-2-yl)piperidine-1-carboxylate | Protection, reduction, and addition of silyl enol ether. atlantis-press.com |

| (+)-Lythrine | Benzyl-2-(1-methoxy-1,3-dioxobutan-2-yl)piperidine-1-carboxylate | Protection, reduction, and addition of silyl enol ether. scielo.org.mx |

Chiral Auxiliary and Stereochemical Control Agent

The stereochemistry of a molecule is paramount to its biological function. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a specific stereoisomer. The inherent chirality of derivatives of this compound makes them suitable for this purpose.

Utility in Inducing Stereoselectivity in Synthetic Transformations

The piperidine ring system can act as a powerful stereochemical controller. By attaching this chiral scaffold to a prochiral substrate, one face of the molecule is effectively blocked, forcing an incoming reagent to attack from the less hindered direction. This strategy is fundamental to asymmetric synthesis. mdpi.com For instance, related N-benzyl-piperidine-2,6-dione structures have been successfully used to control the stereochemistry of aldol (B89426) reactions, which are critical carbon-carbon bond-forming reactions. nih.gov The use of an N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione substrate has demonstrated the ability to achieve stereodivergent synthesis of aldol products. nih.gov Similarly, other auxiliaries, such as those derived from amino acids, are widely used to create asymmetric centers in a predictable manner. mdpi.commdpi.com The principle relies on the auxiliary creating a rigid conformational bias that leads to high diastereoselectivity in the key bond-forming step. mdpi.com

Building Block for Bioactive Scaffold Generation

The benzylpiperidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its structural properties allow it to serve as a versatile framework for developing probes and modulators of key physiological pathways.

Scaffolds for Molecular Probes of Neurotransmitter Systems (e.g., dopamine (B1211576) and serotonin (B10506) pathways)

The dysregulation of neurotransmitter systems, such as those involving dopamine and serotonin, is implicated in numerous neurological and psychiatric disorders. The 1-benzylpiperidine (B1218667) structure is a key component in the design of molecules that can modulate these systems. Researchers have synthesized and evaluated 1-benzylpiperidine derivatives as dual-target inhibitors of the serotonin transporter (SERT) and acetylcholinesterase, which is relevant to Alzheimer's disease treatment strategies. nih.gov The benzylpiperidine moiety often serves as a core structure that can be functionalized to achieve desired potency and selectivity for specific transporters or receptors within the central nervous system. nih.gov

Intermediates in the Development of Enzyme Modulators (e.g., Histone Deacetylase Inhibitors, Acetylcholinesterase Mimetics)

The benzylpiperidine scaffold is also a foundational element in the design of inhibitors for various enzymes, demonstrating its broad utility in drug discovery.

Acetylcholinesterase (AChE) Mimetics: Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine; inhibiting AChE is a primary therapeutic approach for Alzheimer's disease. nih.gov The 1-benzylpiperidine framework is a cornerstone of many potent AChE inhibitors. Extensive structure-activity relationship (SAR) studies have been conducted on series of 1-benzylpiperidine derivatives, leading to the discovery of compounds with nanomolar inhibitory concentrations (IC50). For example, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was identified as one of the most potent AChE inhibitors in its series, demonstrating high selectivity over the related enzyme, butyrylcholinesterase.

| Enzyme/System Target | Scaffold/Inhibitor Series | Key Findings |

| Serotonin Transporter (SERT) & AChE | 1-Benzylpiperidine Derivatives | Act as dual-target inhibitors, relevant for Alzheimer's disease. nih.gov |

| Histone Deacetylase (HDAC) | 1-Benzhydryl-piperazine based inhibitors | The benzyl-piperazine moiety serves as an effective surface recognition "cap" group. researchgate.net |

| Acetylcholinesterase (AChE) | 1-Benzyl-4-(2-phthalimidoethyl)piperidine derivatives | Potent and selective inhibition of AChE, with IC50 values in the nanomolar range. |

Component in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Recent research has highlighted the importance of linker rigidity in optimizing the pharmacological properties of PROTACs. While flexible linkers like polyethylene (B3416737) glycol (PEG) chains are common, more rigid structures, such as those incorporating piperidine or piperazine (B1678402) rings, are increasingly being explored. The inclusion of these cyclic moieties can enhance cell permeability and oral bioavailability, which are critical for the development of effective therapeutic agents. The rigid nature of the piperidine scaffold helps to properly orient the two ends of the PROTAC molecule for effective binding to both the target protein and the E3 ligase.

Table 1: Potential Advantages of Piperidine-Based Linkers in PROTACs

| Feature | Potential Advantage |

|---|---|

| Rigidity | Pre-organizes the molecule for optimal binding, potentially increasing potency. |

| Improved Physicochemical Properties | Can lead to better cell permeability and oral bioavailability compared to purely aliphatic linkers. |

| Vectorial Diversity | The substitution pattern on the piperidine ring allows for precise control over the exit vectors of the linker. |

Synthesis of Complex Molecules with Defined Architectures

The construction of complex three-dimensional molecules is a central theme in modern organic chemistry. This compound serves as a valuable chiral starting material for the synthesis of intricate molecular frameworks.

Preparation of Bridged and Spirocyclic Systems

Bridged and spirocyclic systems are classes of molecules that feature prominently in natural products and pharmaceuticals due to their conformational rigidity and novel three-dimensional shapes. The synthesis of these structures often relies on intramolecular reactions of appropriately functionalized cyclic precursors.

The 2-hydroxypiperidine moiety in this compound is a cyclic hemiaminal, which exists in equilibrium with its open-chain amino-aldehyde form. This functionality makes it an excellent precursor for the formation of iminium ions upon treatment with a Lewis acid or protic acid. These reactive intermediates can then undergo a variety of intramolecular cyclization reactions to form bridged or spirocyclic systems.

For instance, if a nucleophilic group is present elsewhere in the molecule, it can attack the iminium ion in an intramolecular fashion to forge a new carbon-carbon or carbon-heteroatom bond, leading to the formation of a bicyclic bridged structure. Similarly, spirocycles can be constructed through reactions that involve the formation of a new ring at the 2-position of the piperidine.

Table 2: Synthetic Strategies for Bridged and Spirocyclic Systems from Piperidine Derivatives

| Synthetic Approach | Description |

|---|---|

| Intramolecular Mannich Reaction | An enolate or other carbon nucleophile within the molecule attacks the iminium ion formed from the 2-hydroxypiperidine. |

| Pictet-Spengler Reaction | An aromatic ring tethered to the piperidine nitrogen can cyclize onto the iminium ion to form a new fused ring system. |

| Intramolecular [3+2] Cycloaddition | The iminium ion can act as a component in a cycloaddition reaction with a tethered 1,3-dipole. |

Application in the Construction of Molecular Rods and Related Architectures

Molecular rods are rigid, linear molecules that have applications in materials science, nanotechnology, and supramolecular chemistry. The construction of these architectures often involves the sequential coupling of rigid building blocks. The rigid nature of the piperidine ring makes it an attractive component for the synthesis of such structures.

While the direct use of this compound in the synthesis of molecular rods is not extensively documented, its structure suggests a potential role. The hydroxyl group at the 2-position and the carbamate (B1207046) functionality provide two distinct points for covalent modification. Through a series of protection, deprotection, and coupling steps, it is conceivable that piperidine units could be linked together in a linear fashion to create a rod-like polymer or oligomer.

Table 3: Potential Functionalization of this compound for Molecular Rod Synthesis

| Functional Group | Potential Reaction for Polymerization/Oligomerization |

|---|---|

| 2-Hydroxyl Group | Etherification, esterification, or conversion to a leaving group for nucleophilic substitution. |

| N-Carbamate | Deprotection to the secondary amine followed by amide bond formation or other N-alkylation/arylation reactions. |

Mechanistic and Kinetic Investigations in Reactions Involving Benzyl 2 Hydroxypiperidine 1 Carboxylate

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for Benzyl (B1604629) 2-hydroxypiperidine-1-carboxylate involves a combination of experimental studies and theoretical calculations. While direct mechanistic studies on this specific compound are limited in publicly available literature, plausible pathways can be inferred from well-established mechanisms of analogous structures and functional groups.

Reduction Reactions:

The hydroxyl group in Benzyl 2-hydroxypiperidine-1-carboxylate can be considered part of a hemiaminal functionality. Reduction of this moiety would likely proceed via an N-acyliminium ion intermediate. For instance, treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or protic acid could facilitate the elimination of the hydroxyl group to form the electrophilic N-acyliminium ion. Subsequent hydride delivery from the reducing agent to the iminium carbon would yield the corresponding N-Cbz-piperidine.

The general mechanism for the reduction of a cyclic hemiaminal with NaBH₄ is depicted below:

Protonation/Activation of the Hydroxyl Group: The hydroxyl group is protonated by an acid or coordinates to a Lewis acid, making it a better leaving group (water).

Formation of the N-Acyliminium Ion: The lone pair on the nitrogen atom assists in the departure of the activated hydroxyl group, forming a resonance-stabilized N-acyliminium ion.

Hydride Attack: A hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbon of the iminium ion. The stereochemical outcome of this step is often influenced by the steric environment around the iminium ion, with the hydride typically attacking from the less hindered face. masterorganicchemistry.comyoutube.com

A plausible pathway for the reduction of this compound is illustrated in the following table:

| Step | Description | Intermediate Structure |

| 1 | Protonation of the hydroxyl group | Protonated hemiaminal |

| 2 | Elimination of water to form an N-acyliminium ion | N-Cbz-piperidine-2-ylium ion |

| 3 | Hydride attack on the iminium ion | Benzyl piperidine-1-carboxylate |

Oxidation Reactions:

The secondary alcohol in this compound can be oxidized to the corresponding ketone, which in this case would be an N-Cbz-2-piperidone. Common oxidation reagents for this transformation include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride or trifluoroacetic anhydride) or reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.com

The mechanism of Swern oxidation involves the following key steps:

Reaction of DMSO with Oxalyl Chloride: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form an electrophilic sulfur species, the chlorosulfonium salt.

Formation of an Alkoxysulfonium Salt: The alcohol (this compound) attacks the electrophilic sulfur atom, displacing a chloride ion and forming an alkoxysulfonium salt.

Deprotonation and Ylide Formation: A hindered base, such as triethylamine (B128534), removes the proton from the carbon bearing the oxygen, leading to the formation of a sulfur ylide.

β-Elimination: The ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone (N-Cbz-2-piperidone), dimethyl sulfide, and the protonated base.

An alternative oxidation pathway could involve the oxidation of the N-hydroxy functionality if the starting material were N-hydroxypiperidine itself, which can be oxidized to a nitrone using hydrogen peroxide. wikipedia.org In the case of N-Cbz protected systems, oxidation at the α-carbon is more common. Studies on N-Cbz-pyrrolidines have shown that oxidation can occur at the α,β-positions. nih.gov

Asymmetric syntheses involving derivatives of this compound are crucial for accessing enantiomerically pure compounds with potential biological activity. The stereochemical outcome of reactions is often governed by the existing stereocenter at the 2-position or by the use of chiral catalysts or reagents.

For instance, in the reduction of a prochiral N-acyliminium ion derived from a substituted piperidine (B6355638), the facial selectivity of the hydride attack determines the stereochemistry of the final product. The presence of substituents on the piperidine ring can direct the incoming nucleophile to the less sterically hindered face. In the context of synthesizing substituted piperidines, stereoselective Mannich reactions have been employed, where asymmetric induction is achieved through chiral pool-based, chiral auxiliary-based, or asymmetric catalysis-based approaches. researchgate.net

The stereoselective synthesis of 2,5-disubstituted piperidines has been achieved with excellent diastereoselectivity and enantioselectivity via iridium-catalyzed asymmetric hydrogenation of corresponding pyridinium salts. rsc.org This highlights the potential for metal-catalyzed reactions to control stereochemistry in the synthesis of functionalized piperidines.

A hypothetical example of stereochemical induction in the reaction of an N-acyliminium ion derived from a substituted this compound is presented below:

| Reactant | Chiral Influence | Predicted Major Diastereomer | Rationale |

| N-acyliminium ion with a bulky substituent at C-4 | Substrate control | Trans-product | The bulky substituent at C-4 directs the incoming nucleophile to the opposite face of the ring. |

| N-acyliminium ion | Chiral ligand on a metal catalyst | Enantiomerically enriched product | The chiral ligand creates a chiral environment around the metal center, leading to preferential formation of one enantiomer. |

The most common method for N-Cbz deprotection is catalytic hydrogenation (e.g., using Pd/C and H₂). The mechanism involves:

Adsorption onto the Catalyst Surface: The aromatic ring of the benzyl group adsorbs onto the surface of the palladium catalyst.

Hydrogenolysis: Hydrogen atoms on the catalyst surface attack the benzylic C-O bond, leading to its cleavage.

Formation of Products: The reaction yields toluene (B28343), carbon dioxide, and the deprotected piperidine.

Alternatively, acidic conditions (e.g., HBr in acetic acid) can be used to cleave the N-Cbz group. This proceeds via protonation of the carbamate (B1207046) oxygen followed by nucleophilic attack of the bromide ion at the benzylic carbon, resulting in the formation of benzyl bromide, carbon dioxide, and the piperidinium (B107235) salt.

Metal-catalyzed reactions offer efficient and selective methods for the transformation of piperidine derivatives. Iridium-catalyzed hydrogenation of pyridines to piperidines is a well-studied transformation that provides a useful analogy for potential catalytic transformations involving this compound. researchgate.netchemrxiv.orgepfl.cheventsair.com

A general catalytic cycle for the iridium-catalyzed ionic hydrogenation of a pyridine (B92270) derivative can be described as follows:

Activation of the Catalyst: An iridium precatalyst reacts with a hydrogen source (e.g., H₂) to form the active iridium hydride species.

Substrate Coordination and Activation: The pyridine substrate coordinates to the iridium center. In the presence of an acid co-catalyst, the pyridine is protonated, which breaks its aromaticity and makes it more susceptible to reduction.

Hydride Insertion: A hydride ligand from the iridium center inserts into the C=N or C=C bond of the activated pyridine ring.

Further Reduction Steps: The partially hydrogenated intermediate can undergo further hydride insertions.

Product Release and Catalyst Regeneration: The fully hydrogenated piperidine product is released, and the iridium catalyst is regenerated to re-enter the catalytic cycle.

The efficiency and selectivity of this process are highly dependent on the nature of the iridium catalyst, the ligands, the acid co-catalyst, and the reaction conditions.

Computational Studies for Mechanism Validation and Prediction

Computational studies, particularly using Density Functional Theory (DFT), have become powerful tools for validating proposed reaction mechanisms and predicting the feasibility and stereochemical outcome of new reactions. rsc.orgresearchgate.netnih.govresearchgate.net For this compound, DFT calculations could be employed to:

Model the structures of intermediates and transition states for reactions such as reduction and oxidation.

Calculate the activation energies for different mechanistic pathways to determine the most likely route.

Predict the diastereoselectivity or enantioselectivity of asymmetric transformations by comparing the energies of the transition states leading to different stereoisomers.

Investigate the electronic properties of the molecule to understand its reactivity.

For example, DFT studies on the cycloaddition of nitrone derivatives have been used to elucidate the regio-, chemo-, and stereoselectivities of the reaction. researchgate.net Similar studies on reactions involving this compound would provide a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Detailed mechanistic studies employing Density Functional Theory (DFT) for the explicit purpose of analyzing transition states in reactions involving this compound are not extensively reported in peer-reviewed literature. DFT is a powerful computational method used to investigate the electronic structure of molecules and is frequently applied to elucidate reaction mechanisms, reaction kinetics, and the structures of transition states. rsc.orgnih.gov

In principle, a DFT study for a reaction involving this compound would involve the following:

Optimization of Geometries: Calculation of the lowest energy structures for the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Frequency Calculations: Confirmation of the transition state structure (characterized by a single imaginary frequency) and the calculation of thermodynamic properties such as Gibbs free energy of activation (ΔG‡).

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the connected reactants and products to ensure the located transition state is correct for the reaction under study.

Such calculations would provide critical insights into the reaction's feasibility, stereoselectivity, and the influence of substituents or catalysts. For instance, in a potential ring-opening or substitution reaction, DFT could model the bond-breaking and bond-forming processes, providing precise activation energy barriers that govern the reaction rate. rsc.org However, at present, specific energetic data and transition state geometries from such analyses on this compound are not available in published research.

Molecular Dynamics Simulations to Understand Conformation and Reactivity

As of now, specific molecular dynamics (MD) simulation studies focused on the conformational landscape and reactivity of this compound have not been published in scientific literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time, offering a detailed view of molecular behavior in various environments. researchgate.netresearchgate.net

For a molecule like this compound, MD simulations could provide valuable information regarding:

Conformational Preferences: The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. researchgate.net MD simulations can predict the relative populations of these conformers and the energy barriers for interconversion. The orientation of the hydroxyl group (axial vs. equatorial) and the bulky N-benzyloxycarbonyl group significantly influences this equilibrium.

Solvent Effects: Simulations can model the explicit interactions between the solute and solvent molecules, revealing how the solvent shell influences conformational stability and the accessibility of reactive sites.

Reactivity Insights: By analyzing the dynamic trajectory, researchers can identify dominant conformations and assess the steric hindrance around reactive centers, such as the hydroxyl group and the piperidine nitrogen (after potential deprotection). This provides a dynamic context to the molecule's reactivity that static models cannot capture. mdpi.com

While MD simulations are widely applied to various piperidine derivatives to understand their behavior in biological or chemical systems, specific research detailing root-mean-square deviation (RMSD), hydrogen bonding dynamics, or solvent-accessible surface area for this compound is not currently available. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group would typically appear in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) (CH₂) protons would likely resonate around δ 5.1-5.2 ppm as a singlet or a pair of doublets if they are diastereotopic. The protons on the piperidine ring would exhibit more complex splitting patterns and chemical shifts depending on their environment and the conformation of the ring. The proton at C2, being attached to a carbon bearing a hydroxyl group and adjacent to the nitrogen, would likely appear in the region of δ 4.5-5.0 ppm. The other piperidine protons would be found further upfield, typically between δ 1.2 and 3.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of δ 155-157 ppm. The carbons of the aromatic ring would appear between δ 127-137 ppm. The benzylic carbon would be expected around δ 67-68 ppm. The C2 carbon of the piperidine ring, attached to the hydroxyl group, would likely be in the δ 70-80 ppm range, while the other piperidine carbons would resonate at higher field, typically between δ 20-55 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for Benzyl 2-hydroxypiperidine-1-carboxylate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cbz-C=O | - | ~156 |

| Cbz-CH₂ | ~5.15 (s) | ~67 |

| Cbz-Aromatic | ~7.35 (m) | ~128-136 |

| Piperidine H-2 | ~4.8 | ~75 |

| Piperidine H-6 | ~3.0-3.5 (m) | ~45 |

| Piperidine H-3, H-4, H-5 | ~1.4-1.9 (m) | ~20-35 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would be used to trace the connections between adjacent protons on the piperidine ring, starting from an easily identifiable proton, such as H-2. This would allow for the sequential assignment of the H-3, H-4, H-5, and H-6 protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This powerful technique allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to H-2 would show a correlation to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, a correlation between the benzylic protons of the Cbz group and the carbonyl carbon would confirm the ester linkage. Similarly, correlations between H-2 and the carbonyl carbon, as well as between H-6 and the carbonyl carbon, would firmly establish the structure of the N-Cbz protected piperidine ring.

Chiral NMR Methods (e.g., Mosher's Method) for Absolute Configuration Determination

Determining the absolute stereochemistry at the C2 position is a critical aspect of characterizing this compound. Mosher's method is a well-established NMR technique for this purpose. nih.gov The method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govillinois.eduresearchgate.net

The underlying principle is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the substrate, and this effect will be different for the two diastereomers. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the original alcohol can be determined by analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral center. nih.govuzh.ch A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Molecular Weight Confirmation and Fragmentation Analysis

Standard mass spectrometry would be used to confirm the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, further confirming its identity.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. While specific fragmentation data for the title compound was not found, predictable fragmentation pathways can be inferred. Common fragmentation patterns would likely involve the loss of the benzyl group, decarboxylation, and cleavage of the piperidine ring.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M-H]⁻ or [M+H]⁺ | Molecular ion |

| Loss of C₇H₇ | Cleavage of the benzyl group |

| Loss of CO₂ | Decarboxylation |

| Loss of C₈H₇O₂ | Loss of the entire Cbz protecting group |

| Piperidine ring fragments | Various fragments resulting from the opening of the piperidine ring |

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and characterization. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. nih.gov The CCS value is a characteristic physicochemical property of an ion and can be used to distinguish between isomers that may not be separable by chromatography or mass spectrometry alone.

While no experimental or predicted CCS values for this compound were found in the searched literature, it is possible to predict CCS values using machine learning algorithms trained on large databases of known compounds. mdpi.comrsc.org Such a predicted value would serve as a valuable identifier in complex mixtures and for comparison with future experimental data. The prediction would be based on the 2D or 3D structure of the molecule, taking into account its conformational flexibility.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the vibrational modes within a molecule. For this compound, these methods provide a characteristic fingerprint based on its constituent parts: the piperidine ring, the hydroxyl group, and the benzyl carbamate group.

Identification of Key Functional Groups and Bond Vibrations

The IR spectrum of this compound is distinguished by several key absorption bands that correspond to specific bond vibrations. The presence of a hydroxyl (-OH) group is typically confirmed by a broad and prominent absorption band in the region of 3500-3200 cm⁻¹, which arises from the O-H stretching vibration. libretexts.org The sharpness and exact position of this band can be influenced by hydrogen bonding.

The carbamate functional group introduces two highly characteristic vibrations. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak typically between 1730 cm⁻¹ and 1690 cm⁻¹. libretexts.org This is one of the most easily identifiable absorptions in the spectrum. pressbooks.pub Additionally, the C-O stretching vibration of the carbamate is found in the 1320-1210 cm⁻¹ region. libretexts.org

The aromatic benzyl group contributes its own set of distinct peaks. C-H stretching vibrations from the aromatic ring are observed between 3100-3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations typically produce bands in the 1600-1400 cm⁻¹ range. libretexts.org The aliphatic C-H bonds of the piperidine ring show strong absorptions from the stretching vibrations in the 2960-2850 cm⁻¹ range. libretexts.org

While Raman spectroscopy provides complementary information, certain vibrations, like the symmetric stretching of the aromatic ring, can be particularly strong and offer additional structural insights.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Carbamate | C=O Stretch | 1730 - 1690 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

| Aliphatic Piperidine | C-H Stretch | 2960 - 2850 | Strong |

| Carbamate/Alcohol | C-O Stretch | 1320 - 1050 | Strong |

Chromatographic Techniques for Analysis and Purification

Chromatography is indispensable for both the purification of this compound after its synthesis and for the analytical assessment of its purity and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. When coupled with a suitable detector, such as a UV detector, HPLC can separate the target compound from starting materials, by-products, and degradation products, allowing for precise quantification of its purity. Purity levels are often expected to be at or above 97% for research and development purposes.

Because the carbon atom at the 2-position of the piperidine ring is a chiral center, this compound can exist as two enantiomers. Determining the enantiomeric excess (ee) is critical. This is achieved using a specialized chiral HPLC column. By employing a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to their separation and allowing for the determination of the ratio of each enantiomer in the mixture. google.com This technique is fundamental in processes involving asymmetric synthesis or chiral resolution.

Table 2: Representative HPLC Conditions for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

Column Chromatography for Compound Isolation

Following a chemical synthesis, the crude product is often a mixture containing the desired compound along with unreacted starting materials and various side products. Column chromatography is the standard laboratory technique for the purification and isolation of this compound on a preparative scale. rsc.orgresearchgate.net The most common stationary phase used is silica (B1680970) gel. rsc.orgresearchgate.net The separation is achieved by passing a solvent mixture (mobile phase) through the column. A solvent system such as a gradient of ethyl acetate (B1210297) in hexanes is frequently employed, with the polarity being gradually increased to elute compounds of increasing polarity. rsc.orgresearchgate.net Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Hexanes/Ethyl Acetate (EtOAc) gradient (e.g., from 100:0 to 8:1) rsc.org |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Outcome | Isolation of the purified compound from reaction impurities |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular connectivity, bond lengths, bond angles, and, crucially, its absolute stereochemistry at the chiral center. mdpi.com The resulting crystal structure provides incontrovertible proof of the compound's identity and spatial arrangement. nih.gov The analysis yields precise data on the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.com This information is the gold standard for structural characterization.

Conformational Analysis using Spectroscopic and Computational Methods

The piperidine ring in this compound is not planar and typically adopts a chair conformation to minimize steric strain. Conformational analysis investigates the preferred three-dimensional shapes of the molecule. This is often accomplished through a combination of spectroscopic techniques, like Nuclear Magnetic Resonance (NMR), and computational modeling. ichem.md

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformers. bas.bg For this molecule, this would involve analyzing the axial versus equatorial positions of the hydroxyl group on the piperidine chair and the rotational orientations (rotamers) of the benzyl carbamate group. The results of these calculations can predict the most stable, lowest-energy conformation. These theoretical predictions can then be compared with experimental data from NMR spectroscopy to confirm the dominant conformation in solution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 2-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 2-hydroxypiperidine with benzyl chloroformate in a basic medium (e.g., sodium bicarbonate) under anhydrous conditions. Optimization involves controlling temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (e.g., characteristic peaks for piperidine and benzyl groups) and mass spectrometry .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .

- Emergency Measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. How can the purity and stability of this compound be assessed during storage?

- Analytical Methods : Use HPLC with UV detection (λ = 210–254 nm) to monitor degradation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Store in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for piperidine derivatives be resolved using computational tools?

- Approach : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Address disordered atoms or twinning by applying restraints (e.g., SIMU/DELU in SHELX). Validate against DFT-optimized structures (e.g., Gaussian or ORCA) to resolve ambiguities in bond angles/electron density .

- Case Study : For similar compounds, SHELXPRO was used to interface with macromolecular refinement, enabling high-resolution analysis of piperidine ring conformations .

Q. What strategies are effective in elucidating the compound’s mechanism of action in enzyme inhibition studies (e.g., HDACs)?

- Experimental Design :

Kinetic Assays : Measure IC₅₀ values via fluorometric HDAC activity assays (e.g., using acetylated lysine substrates).

Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes within HDAC active sites.

SAR Analysis : Synthesize analogs (e.g., varying substituents on the piperidine ring) to correlate structural features with inhibitory potency .

- Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Q. How can conflicting toxicological data from safety sheets be reconciled to design safer experiments?

- Risk Mitigation :

- Literature Review : Compare SDS entries for structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate vs. Benzyl 4-hydroxy derivatives) to identify common hazards .

- In Vitro Testing : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) to assess acute toxicity. Use Ames tests for mutagenicity screening if discrepancies persist .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.